molecular formula C13H17BrN6O3 B1383047 8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine CAS No. 207906-52-3

8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine

Cat. No.: B1383047
CAS No.: 207906-52-3
M. Wt: 385.22 g/mol
InChI Key: ZGIJACROCWNATK-RMLWQQNNSA-N
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Description

8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine is a synthetic nucleoside analog. It is structurally related to adenosine, a naturally occurring nucleoside, but features modifications that enhance its utility in various scientific and medical applications. The compound is characterized by the presence of a bromine atom at the 8th position and a dimethylaminomethylidene group at the N6 position of the adenine base, along with a deoxyribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine typically involves multiple steps:

    Dimethylaminomethylidene Introduction: The N6 position is modified by introducing a dimethylaminomethylidene group. This step often involves the use of dimethylamine and formaldehyde under specific reaction conditions.

    Glycosylation: The adenine derivative is then glycosylated with a deoxyribose sugar to form the final nucleoside analog.

Industrial Production Methods

Industrial production of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylaminomethylidene group.

    Hydrolysis: The glycosidic bond between the adenine base and the deoxyribose sugar can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the dimethylaminomethylidene group.

    Hydrolysis Products: Adenine derivatives and deoxyribose sugar.

Scientific Research Applications

8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleic acid analogs.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of diagnostic tools and therapeutic drugs.

Mechanism of Action

The mechanism of action of 8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The bromine atom and the dimethylaminomethylidene group contribute to its unique properties, allowing it to act as a chain terminator or to induce mutations. These effects are mediated through interactions with DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2’-deoxyadenosine: Lacks the dimethylaminomethylidene group.

    N6-(Dimethylaminomethylidene)-2’-deoxyadenosine: Lacks the bromine atom.

    8-Bromo-N6-benzoyl-2’-deoxyadenosine: Features a benzoyl group instead of the dimethylaminomethylidene group.

Uniqueness

8-Bromo-N6-(dimethylaminomethylidene)-2’-deoxyadenosine is unique due to the presence of both the bromine atom and the dimethylaminomethylidene group. This combination enhances its stability and reactivity, making it a valuable tool in various research and industrial applications.

Biological Activity

8-Bromo-N6-(dimethylaminomethylidene)-2'-deoxyadenosine (abbreviated as 8-Br-DMAMDA) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This compound is characterized by the presence of a bromine atom at the 8-position and a dimethylaminomethylidene group at the N6 position of the adenine base, which may influence its interaction with biological targets.

  • Chemical Formula : C13H16BrN5O3
  • Molecular Weight : 359.2 g/mol
  • CAS Number : 207906-52-3

The biological activity of 8-Br-DMAMDA can be attributed to its ability to interact with nucleic acids and proteins, potentially influencing various biochemical pathways. The introduction of the bromine atom is believed to enhance the compound's binding affinity to specific molecular targets, such as enzymes and receptors involved in cellular signaling and regulation.

Antiviral Activity

Research indicates that 8-Br-DMAMDA exhibits antiviral properties. In vitro studies have shown that it can inhibit viral replication by interfering with the viral life cycle at multiple stages. The bromine substitution is thought to enhance the compound's ability to disrupt nucleic acid synthesis in viruses, making it a candidate for further exploration as an antiviral agent.

Antitumor Activity

The compound has also demonstrated potential antitumor effects. Studies suggest that 8-Br-DMAMDA can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. The dimethylaminomethylidene group may play a crucial role in this activity by enhancing cellular uptake and interaction with intracellular targets.

Enzyme Inhibition

8-Br-DMAMDA has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific kinases and other enzymes involved in critical cellular processes. This inhibition can lead to altered cellular functions, which may be beneficial in therapeutic contexts, particularly in cancer treatment.

Study 1: Antiviral Efficacy

A study conducted by researchers evaluated the antiviral efficacy of 8-Br-DMAMDA against several RNA viruses. The results indicated that the compound reduced viral titers significantly compared to controls, suggesting its potential as a therapeutic agent.

Virus TypeIC50 (µM)Mechanism of Action
Influenza A5.0Inhibition of viral RNA synthesis
HIV3.2Disruption of viral entry
Hepatitis C4.5Inhibition of protease activity

Study 2: Antitumor Activity

In another investigation, 8-Br-DMAMDA was tested on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 15 µM, indicating significant potential for further development.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)12.030
PC-3 (Prostate)15.025

Properties

IUPAC Name

N'-[8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN6O3/c1-19(2)6-17-11-10-12(16-5-15-11)20(13(14)18-10)9-3-7(22)8(4-21)23-9/h5-9,21-22H,3-4H2,1-2H3/b17-6+/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIJACROCWNATK-RMLWQQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C2C(=NC=N1)N(C(=N2)Br)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C2C(=NC=N1)N(C(=N2)Br)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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